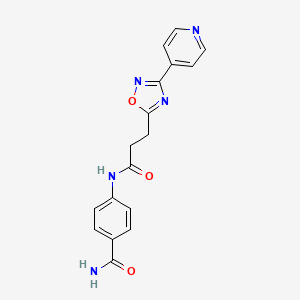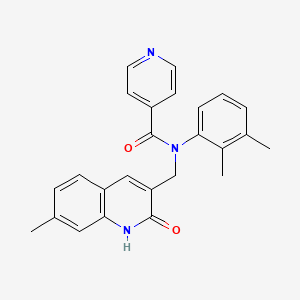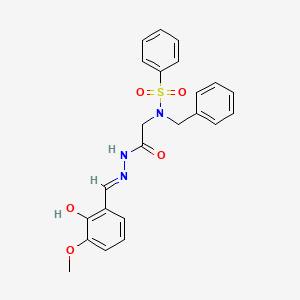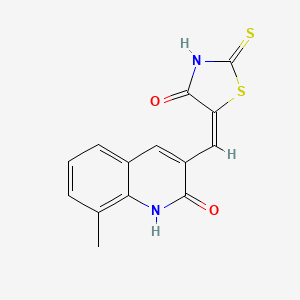
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of PPOP is not fully understood. However, it has been suggested that PPOP may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPOP has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PPOP can inhibit the growth of cancer cells and reduce inflammation. PPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, PPOP has been found to be non-toxic to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPOP in lab experiments is its potential as a fluorescent probe for imaging cellular structures. PPOP has also been found to be non-toxic to normal cells, which makes it a promising candidate for further study. However, one limitation of using PPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of PPOP. One direction is to further investigate its potential as a fluorescent probe for imaging cellular structures. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its interactions with DNA.
Méthodes De Synthèse
The synthesis of PPOP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-aminobenzamide with 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure PPOP.
Applications De Recherche Scientifique
PPOP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. PPOP has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-1-3-13(4-2-11)20-14(23)5-6-15-21-17(22-25-15)12-7-9-19-10-8-12/h1-4,7-10H,5-6H2,(H2,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJIDQXZMOOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)









